N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide

Fragment‑based drug discovery X‑ray crystallography Spliceosome targeting

N-Cyclohexyl-2-(1H-pyrazol-1-yl)acetamide is a fragment-sized pyrazole‑acetamide derivative (MW 207.27 g/mol, XLogP3 1.5) that was identified as a crystallographic hit (fragment P04A01) against the Aar2/RNaseH spliceosomal protein‑protein interface, yielding a high‑resolution co‑crystal structure (PDB 7FJX, 1.59 Å). The compound serves as a structurally validated starting point for medicinal chemistry campaigns targeting the spliceosome, providing a documented binding pose that is absent for most commercially available pyrazole‑acetamide analogs.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
CAS No. 1170071-25-6
Cat. No. B1518763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide
CAS1170071-25-6
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CN2C=CC=N2
InChIInChI=1S/C11H17N3O/c15-11(9-14-8-4-7-12-14)13-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,13,15)
InChIKeyGQNIKYNUDKESIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-2-(1H-pyrazol-1-yl)acetamide (CAS 1170071-25-6) – Fragment Hit for Spliceosomal Protein-Protein Interactions


N-Cyclohexyl-2-(1H-pyrazol-1-yl)acetamide is a fragment-sized pyrazole‑acetamide derivative (MW 207.27 g/mol, XLogP3 1.5) [1] that was identified as a crystallographic hit (fragment P04A01) against the Aar2/RNaseH spliceosomal protein‑protein interface, yielding a high‑resolution co‑crystal structure (PDB 7FJX, 1.59 Å) [2]. The compound serves as a structurally validated starting point for medicinal chemistry campaigns targeting the spliceosome, providing a documented binding pose that is absent for most commercially available pyrazole‑acetamide analogs.

Why Generic Pyrazole‑Acetamide Substitution Fails: Validated Binding Pose of N-Cyclohexyl-2-(1H-pyrazol-1-yl)acetamide


The Aar2/RNaseH interface contains a shallow hydrophobic pocket that is sterically and electronically complementary to the cyclohexyl group; among 269 crystallographic hits from the F2X‑Universal Library screen, only this fragment occupies binding site B with a well‑resolved electron‑density map, engaging backbone hydrogen bonds through the pyrazole‑acetamide core [1]. Replacement with common N‑substituted analogs such as N‑methyl‑2‑(1H‑pyrazol‑1‑yl)acetamide (ΔXLogP = +1.2, TPSA = 55.0 Ų) or N‑phenyl‑2‑(1H‑pyrazol‑1‑yl)acetamide (ΔXLogP = −0.8) fundamentally alters the physicochemical profile and would abolish the specific hydrophobic packing and hydrogen‑bond geometry observed crystallographically [2]. No other N‑substituted pyrazole‑acetamide fragment produced a comparable binding mode in the same screening campaign, demonstrating that the cyclohexyl derivative is not interchangeable with generic analogs for applications requiring spliceosome‑target engagement [1].

Quantitative Differentiation Evidence: N-Cyclohexyl-2-(1H-pyrazol-1-yl)acetamide vs. Closest Analogs


Crystallographic Binding‑Site Occupancy and Resolution in the Aar2/RNaseH Complex

Fragment P04A01 (this compound) binds exclusively to site B on the Aar2/RNaseH interface with unambiguous electron density at 1.59 Å resolution, enabling precise placement of the cyclohexyl‑pyrazole‑acetamide scaffold [1]. PanDDA analysis of 269 total hits identified only this fragment among pyrazole‑acetamide derivatives that exhibited interpretable density and bound at this specific site; other fragments either bound elsewhere or failed to yield a refined model [1]. The close structural analog N‑cyclohexyl‑2‑(3,5‑dimethylpyrazol‑1‑yl)acetamide has no published co‑crystal structure with Aar2/RNaseH, providing no validated binding pose for structure‑guided optimization .

Fragment‑based drug discovery X‑ray crystallography Spliceosome targeting

Physicochemical Property Differentiation from Common N‑Substituted Analogs

The target compound displays computed XLogP3 = 1.5, TPSA = 46.9 Ų, and 3 rotatable bonds, falling within optimal fragment‑like property ranges (MW < 300, XLogP ≤ 3, TPSA < 60 Ų) [1]. In contrast, the N‑methyl analog (XLogP ≈ 0.3, TPSA = 55.0 Ų) is substantially more polar, while the N‑phenyl analog (XLogP ≈ 2.3, TPSA = 46.9 Ų) is more lipophilic, approaching the upper boundary of fragment‑likeness and increasing the risk of poor aqueous solubility [REFS-2, REFS-3]. The cyclohexyl derivative thus occupies a centrally balanced lipophilicity range that supports both adequate solubility and passive membrane permeability, making it a superior fragment starting point for hit‑to‑lead optimization.

Lipophilicity optimization Fragment property guidelines TPSA comparison

Commercial Availability and Screening Validation: Pre‑Qualified Fragment for Hit Discovery

The compound is stocked by multiple major suppliers (e.g., Sigma‑Aldrich, Leyan) at purity ≥95% and was quality‑controlled for the 1000‑plus‑member F2X‑Universal Library crystallographic screen [REFS-1, REFS-2, REFS-3]. In contrast, the closest structural analog N‑cyclohexyl‑2‑(3,5‑dimethylpyrazol‑1‑yl)acetamide and the N‑cyclopentyl derivative are typically available only by custom synthesis with lead times of 2–4 weeks and lack documented screening provenance . The immediate multi‑vendor availability with validated identity reduces procurement risk and accelerates hit‑validation workflows.

Fragment library procurement Screening readiness Supply chain reliability

Application Scenarios for N-Cyclohexyl-2-(1H-pyrazol-1-yl)acetamide Based on Validated Differentiation Evidence


Structure‑Guided Fragment Growth Targeting Spliceosomal Protein‑Protein Interfaces

Leverage the validated co‑crystal structure (PDB 7FJX, 1.59 Å) as a starting point for structure‑based design of potent inhibitors of the Aar2/RNaseH interaction, a critical assembly step in the U5 snRNP [1]. The precise coordinates of the cyclohexyl‑pyrazole‑acetamide fragment enable rational vectoring of substituents to exploit adjacent binding pockets while maintaining the favorable fragment physicochemical profile (XLogP 1.5, TPSA 46.9 Ų) [REFS-1, REFS-2].

SAR Benchmark for N‑Substituted Pyrazole‑Acetamide Lead Optimization

Use this compound as a fully characterized reference standard in medicinal chemistry campaigns exploring kinase, epigenetic, or anti‑inflammatory targets that require pyrazole‑acetamide cores [1]. Its crystallographic binding mode and intermediate lipophilicity provide a quantitative baseline for comparing potency, selectivity, and ADME profiles of newly synthesized N‑substituted analogs, reducing the risk of advancing suboptimal chemotypes [REFS-1, REFS-2].

Computational Docking and Scoring‑Function Validation Against a High‑Resolution Fragment‑Protein Complex

Utilize the high‑resolution co‑crystal structure (1.59 Å) and PanDDA‑derived bound‑state model of this fragment to benchmark docking algorithms, scoring functions, and molecular‑dynamics simulations for fragment‑sized ligands at protein‑protein interfaces [1]. The well‑defined electron density and unique binding pose relative to other fragments in the F2X‑Universal Library enable rigorous computational method validation that is not possible with lower‑resolution structures or ligands lacking experimental binding data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.